Product packaging for Streptolysin O(Cat. No.:CAS No. 67277-25-2)

Streptolysin O

Cat. No.: B1611045
CAS No.: 67277-25-2
M. Wt: 342.15 g/mol
InChI Key: IFYYBUJOJIJDNX-UHFFFAOYSA-N
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Description

Contextualization within Quaternary Phosphonium (B103445) Salt Chemistry

Dimethyldiphenylphosphonium iodide, with the chemical formula C₁₄H₁₆IP, is a quaternary phosphonium salt. nih.gov This class of compounds is defined by a central phosphorus atom bonded to four organic (alkyl or aryl) groups, resulting in a positively charged cation, which is balanced by a counter-anion, in this case, iodide. cymitquimica.com The structure of dimethyldiphenylphosphonium iodide specifically consists of a phosphorus atom bonded to two methyl groups and two phenyl rings. This arrangement gives it a distorted tetrahedral geometry. researchgate.net

Quaternary phosphonium salts are noted for their diverse applications in chemical synthesis, often serving as phase-transfer catalysts (PTCs). cymitquimica.com In this role, they facilitate the transfer of reactants between immiscible phases, such as an organic and an aqueous layer, thereby increasing reaction rates. cymitquimica.com Dimethyldiphenylphosphonium iodide has been effectively used as a PTC in cascade reactions to create complex N-bridged ring systems with high yields under mild conditions. The compound's utility is also seen in its ability to form highly reactive intermediates known as phosphonium ylides, which are crucial in reactions like the Wittig reaction for the formation of alkenes.

The properties and reactivity of quaternary phosphonium salts are influenced by both the organic substituents on the phosphorus atom and the nature of the counter-anion. For instance, the iodide anion in dimethyldiphenylphosphonium iodide is a good leaving group and contributes to the salt's stability. When compared to its bromide analogue, dimethyldiphenylphosphonium bromide, the larger ionic radius of the iodide ion results in a larger unit cell volume, which affects properties like solubility and lattice stability. This difference in the anion can be significant; the iodide salt, for example, shows greater solubility in certain polar solvents. The nature of the organic groups also plays a critical role. Compared to analogues like methyltriphenylphosphonium (B96628) iodide, the two methyl and two phenyl groups in dimethyldiphenylphosphonium iodide provide a unique balance of steric and electronic properties that influence its reactivity and effectiveness in specific catalytic applications.

Historical Perspectives on its Structural Elucidation and Initial Research

The primary and most established method for synthesizing dimethyldiphenylphosphonium iodide is through the direct alkylation of a phosphine (B1218219). This nucleophilic substitution reaction involves treating diphenylphosphine (B32561) with methyl iodide. The reaction proceeds in two stages: an initial methylation forms methyl(diphenyl)phosphine, which is then methylated a second time to yield the final quaternary phosphonium salt. This synthesis is typically performed in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the reaction, often with mild heating.

The definitive three-dimensional structure of dimethyldiphenylphosphonium iodide was determined through single-crystal X-ray crystallography. An initial structural report was published in 1995 by Staples, Carlson, Wang, & Fackler, who detailed the structure in the P6₅22 space group. nih.govresearchgate.net This study also included the structure of the analogous bromide salt, allowing for direct comparison. nih.gov

Later, in 2005, a redetermination of the structure was presented by Dornhaus, Lerner, and Bolte. researchgate.net This subsequent study provided new intensity data and refined the structure in the P6₁22 space group, importantly determining the absolute structure of the crystal. researchgate.net These crystallographic studies confirmed the distorted tetrahedral arrangement of the two methyl and two phenyl groups around the central phosphorus atom and revealed a mirror-plane symmetry in the cation. researchgate.net Such detailed structural knowledge is fundamental to understanding the compound's reactivity and its function in the various chemical transformations in which it is employed.

Chemical and Physical Properties of Dimethyldiphenylphosphonium Iodide

PropertyValue
Molecular Formula C₁₄H₁₆IP
Molecular Weight 342.15 g/mol nih.gov
Appearance White to off-white crystalline solid cymitquimica.comstrem.com
IUPAC Name dimethyl(diphenyl)phosphanium;iodide nih.gov
CAS Number 1017-88-5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16IP B1611045 Streptolysin O CAS No. 67277-25-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl(diphenyl)phosphanium;iodide
Source PubChem
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InChI

InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUUYLPGOWCNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455213
Record name Dimethyldiphenylphosphoniumiodide
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Molecular Weight

342.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-88-5
Record name NSC158461
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Record name Dimethyldiphenylphosphoniumiodide
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Record name Dimethyldiphenylphosphonium iodide
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Synthesis and Methodological Advancements for Dimethyldiphenylphosphonium Iodide

Established Synthetic Pathways

The most common and well-established method for synthesizing phosphonium (B103445) salts is through the quaternization of phosphines.

Quaternization Reactions of Phosphines with Alkyl Halides

The quaternization reaction is a fundamental process in organophosphorus chemistry. It involves the reaction of a tertiary phosphine (B1218219) with an alkyl halide to form a quaternary phosphonium salt. The general mechanism involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-phosphorus bond and the displacement of the halide ion.

This method is widely applicable for the synthesis of various phosphonium salts. For instance, methyltriphenylphosphonium (B96628) iodide is prepared by reacting triphenylphosphine (B44618) with iodomethane (B122720) in benzene, where the product precipitates out of the solution. orgsyn.org This approach's success depends on factors like the nucleophilicity of the phosphine, the nature of the alkyl halide, and the reaction conditions.

Specific Reaction Conditions and Precursors for Dimethyldiphenylphosphonium Iodide Synthesis

The synthesis of dimethyldiphenylphosphonium iodide typically involves the reaction of a suitable diphenylphosphine (B32561) precursor with a methylating agent. One common precursor is methyldiphenylphosphine (B73815), which can be quaternized with methyl iodide. Alternatively, diphenylphosphine can be dimethylated.

A related, well-documented procedure involves the nickel-catalyzed or, in some cases, metal-free quaternization of methyldiphenylphosphine with aryl bromides to produce various (aryl)(methyl)diphenylphosphonium bromides. acs.orgnih.gov These reactions are often carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate. acs.org While this specific example yields a bromide salt with an additional aryl group, the underlying principle of quaternizing a tertiary phosphine with a halide is directly applicable.

For the direct synthesis of dimethyldiphenylphosphonium iodide, methyldiphenylphosphine would be reacted with methyl iodide. The reaction progress can be monitored by techniques like ³¹P NMR spectroscopy.

Precursor 1Precursor 2ProductConditionsReference
MethyldiphenylphosphineAryl Bromide(Aryl)(methyl)diphenylphosphonium BromideNickel-catalyzed or metal-free, elevated temperature acs.orgnih.gov
TriphenylphosphineIodomethaneMethyltriphenylphosphonium iodideBenzene, room temperature, 12 hr stir orgsyn.org

This table presents examples of quaternization reactions for synthesizing phosphonium salts, illustrating the general conditions and precursors involved.

Innovative Synthetic Methodologies

Recent advancements have led to the development of novel methods for synthesizing phosphonium-containing compounds, often by generating the phosphonium cation in situ as part of a more complex structure.

Solvolysis-Based Approaches in Cu(I)I Systems

In the context of coordination chemistry, dimethyldiphenylphosphonium iodide can be involved in the formation of larger structures. For example, the reaction of copper(I) iodide with phosphine ligands in a solvent at elevated temperatures can lead to the formation of copper iodide clusters. mdpi.com In some systems, the phosphonium cation can act as a template or counter-ion in the formation of these coordination polymers. The synthesis of copper(I) phosphide (B1233454) in phosphonium-based ionic liquids has been explored, highlighting the role of the phosphonium cation in the reaction mechanism. researchgate.net While not a direct synthesis of the isolated salt, these solvolysis and ionothermal methods demonstrate the in situ generation and incorporation of phosphonium cations into extended structures.

Hydrothermal Synthesis Techniques for Coordination Polymers

Hydrothermal synthesis is a powerful technique for creating crystalline materials, including metal-organic coordination polymers. rsc.orgpsu.educapes.gov.br In this method, reactants are heated in water or another solvent in a sealed vessel above its boiling point. This technique has been employed to synthesize copper(I) iodide-benzimidazole coordination polymers, where the solvent was shown to control the final product structure. rsc.org

Phosphonium salts can be incorporated into these structures. The hydrothermal approach allows for the in situ formation of complex architectures where a cation like dimethyldiphenylphosphonium could serve as a counter-ion to a negatively charged coordination polymer framework. These methods are particularly useful for creating novel materials with interesting physical properties, such as photoluminescence.

Considerations for Isotopic Labeling and Deuteration Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.gov In the context of dimethyldiphenylphosphonium iodide, introducing isotopes like deuterium (B1214612) (D or ²H) or carbon-13 (¹³C) can provide valuable mechanistic insights.

For instance, using deuterated methyl iodide (CD₃I) in the quaternization reaction would yield dimethyldiphenylphosphonium iodide with a deuterated methyl group. cymitquimica.com This labeled compound could then be used in subsequent reactions, such as the Wittig reaction, to trace the fate of the methyl group.

Recent studies have focused on the base-mediated deuteration of phosphonium salts. rsc.orgrsc.org For example, treating a phosphonium salt with a base like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d₆ can lead to H-D exchange at specific positions. rsc.orgrsc.org Another approach involves the H-D exchange of the α-protons of organophosphonium salts under hydrothermal conditions using deuterium oxide (D₂O) as the deuterium source, which can be catalyzed by molecular sieves. oup.com This method avoids the need for strong bases and deuterated acids for neutralization. oup.com

These deuteration strategies are crucial for studying reaction kinetics (kinetic isotope effect) and for detailed structural analysis using techniques like NMR spectroscopy. nih.govrsc.org

Labeling StrategyReagentsPurposeReference
Synthesis with Labeled PrecursorPhosphine + CD₃IIntroduce a labeled methyl group for tracing in subsequent reactions. cymitquimica.com
Base-Mediated H-D ExchangePhosphonium Salt, KOtBu, DMSO-d₆Site-specific deuteration to probe acidity and reaction mechanisms. rsc.orgrsc.org
Hydrothermal H-D ExchangePhosphonium Salt, D₂O, Molecular SievesDeuteration of α-protons to create precursors for deuterated products. oup.com

This table summarizes various strategies for isotopic labeling of phosphonium salts, which are applicable for mechanistic studies involving dimethyldiphenylphosphonium iodide.

Structural Characterization and Elucidation of Dimethyldiphenylphosphonium Iodide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that affords definitive information on the atomic arrangement in a crystalline solid. nih.gov It allows for the precise determination of unit cell dimensions, space group symmetry, and the specific coordinates of each atom, which in turn enables detailed analysis of bond lengths, bond angles, and other geometric parameters.

The crystal structure of dimethyldiphenylphosphonium iodide has been the subject of multiple investigations. An initial study reported the compound crystallizing in the hexagonal system with the space group P6₅22. researchgate.netresearchgate.net A subsequent, more detailed redetermination of the structure confirmed the hexagonal crystal system but assigned the space group as P6₁22. researchgate.netresearchgate.net This space group is the enantiomorph of the one previously reported. researchgate.net The redetermination provided a more complete picture by establishing the absolute structure of the crystal. researchgate.netresearchgate.net

The redetermination of the crystal structure yielded precise unit cell parameters at a temperature of 173 K. researchgate.net The hexagonal unit cell has dimensions of a = 11.7463 (6) Šand c = 18.2841 (10) Š, resulting in a cell volume V = 2184.8 (2) ų . researchgate.net The unit cell contains six formula units (Z = 6). researchgate.net

In this crystal structure, both the dimethyldiphenylphosphonium cation ([C₁₄H₁₆P]⁺) and the iodide anion (I⁻) are located on twofold rotation axes. researchgate.net Consequently, the asymmetric unit, which is the smallest unique part of the unit cell from which the entire crystal is built by symmetry operations, comprises half of the cation and half of the anion.

Interactive Table: Crystal Data for Dimethyldiphenylphosphonium Iodide

ParameterValue
Chemical FormulaC₁₄H₁₆P⁺·I⁻
Formula Mass342.14
Crystal SystemHexagonal
Space GroupP6₁22
a (Å)11.7463 (6)
c (Å)18.2841 (10)
V (ų)2184.8 (2)
Z6
Temperature (K)173 (2)
Calculated Density (Mg m⁻³)1.560

Data sourced from the structural redetermination by Dornhaus et al. (2005). researchgate.net

The initial structural report in the space group P6₅22 did not include information regarding the absolute structure. researchgate.netresearchgate.net The subsequent investigation using new intensity data not only assigned the enantiomorphic space group P6₁22 but also unequivocally determined the absolute structure for the specific crystal studied. researchgate.netresearchgate.net This was quantified by the Flack parameter, which was refined to a value of -0.02 (3) , confirming the correct absolute configuration. researchgate.net

The dimethyldiphenylphosphonium cation features a central phosphorus atom bonded to two methyl groups and two phenyl groups in a distorted tetrahedral geometry. The iodide anion exists as a discrete entity within the crystal lattice. Detailed analysis of the crystallographic data shows that the bond lengths and angles are within the normal ranges for such organophosphorus compounds. researchgate.net Specific values for bond lengths (e.g., P-C(methyl), P-C(phenyl), C-C) and angles (e.g., C-P-C) were determined in the crystallographic studies, though a tabulated list is not provided here. The iodide anion, being monoatomic, does not have internal bond lengths or angles.

Spectroscopic Investigations

While X-ray diffraction maps the structure in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for confirming the structure in solution and providing information about the chemical environment of specific nuclei.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For dimethyldiphenylphosphonium iodide, ¹H, ¹³C, and ³¹P NMR spectra provide complementary information that confirms the connectivity and chemical environment of the atoms in the cation.

³¹P NMR: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, which makes ³¹P NMR a highly sensitive and direct method for studying phosphorus-containing compounds. nih.govbhu.ac.in A proton-decoupled ³¹P NMR spectrum of dimethyldiphenylphosphonium iodide is expected to show a single, sharp resonance, characteristic of the single phosphorus environment in the phosphonium (B103445) cation. nih.gov The chemical shift would appear in the region typical for tetra-alkyl/aryl phosphonium salts.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. For the [P(C₆H₅)₂(CH₃)₂]⁺ cation, distinct signals are expected for the aromatic protons of the two phenyl groups and the aliphatic protons of the two methyl groups. The integration of these signals would correspond to the ratio of phenyl to methyl protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. compoundchem.com Signals corresponding to the methyl carbons and the distinct carbons of the phenyl rings (ipso, ortho, meta, para) would be observed, confirming the carbon framework of the cation.

While spectra for this compound are noted in chemical databases, specific, citable chemical shift values for ¹H, ¹³C, and ³¹P nuclei were not available in the reviewed literature for tabulation. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Molecular Characterization, Including Deuteration Effects

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the structural features of dimethyldiphenylphosphonium iodide. The spectra are defined by the vibrational modes of its constituent parts: the phenyl rings, the methyl groups, and the central phosphorus atom.

Key vibrational modes for the dimethyldiphenylphosphonium cation include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the methyl groups, found in the 3000-2850 cm⁻¹ region.

C=C stretching: Vibrations within the phenyl rings, appearing in the 1600-1400 cm⁻¹ range.

P-Phenyl (P-C₆H₅) stretching: These vibrations occur in the fingerprint region, providing key structural information.

P-Methyl (P-CH₃) stretching: These modes are also found in the fingerprint region.

Deuteration, the substitution of hydrogen with its isotope deuterium (B1214612), provides deeper insight into vibrational assignments. When the methyl or phenyl hydrogens are replaced with deuterium, the corresponding C-D stretching frequencies are observed at significantly lower wavenumbers (approximately 2250-2050 cm⁻¹) due to the heavier mass of deuterium. nih.gov This isotopic shift allows for unambiguous assignment of hydrogen-related vibrational modes. nih.gov For instance, the deuteration of methyl groups would primarily affect the aliphatic C-H stretching region, while deuteration of the phenyl rings would alter the aromatic C-H stretching bands. This technique is crucial for confirming assignments made through theoretical calculations or comparisons with similar molecules. nih.govcapes.gov.br

Table 1: Predicted Vibrational Modes for Dimethyldiphenylphosphonium Cation

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Effect of Deuteration
Aromatic C-H StretchPhenyl C-H3100 - 3000Shifts to lower frequency (~2300-2200 cm⁻¹)
Aliphatic C-H StretchMethyl C-H3000 - 2850Shifts to lower frequency (~2250-2100 cm⁻¹)
Phenyl Ring C=C StretchPhenyl C=C1600 - 1400Minor shifts due to changes in coupling
CH₃ Asymmetric/Symmetric BendMethyl C-H~1460 / ~1380Shifts to lower frequency
P-C (Phenyl) StretchP-C₆H₅Fingerprint RegionMinor shifts
P-C (Methyl) StretchP-CH₃Fingerprint RegionMinor shifts upon methyl group deuteration

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the dimethyldiphenylphosphonium cation and to study its fragmentation patterns. The compound's monoisotopic mass is 342.00344 Da. nih.gov In a typical mass spectrum, the molecular ion peak would correspond to the cation, [C₁₄H₁₆P]⁺, as the iodide anion is lost during ionization.

The primary peak observed would be that of the intact cation:

[M]⁺: [C₆H₅)₂(CH₃)₂P]⁺ at m/z ≈ 215.2

Common fragmentation pathways for phosphonium cations involve the loss of substituent groups. For dimethyldiphenylphosphonium, this would lead to characteristic daughter ions:

Loss of a methyl group: Results in the [(C₆H₅)₂ (CH₃)P]⁺ ion.

Loss of a phenyl group: Results in the [(C₆H₅)(CH₃)₂P]⁺ ion.

These fragmentation patterns are crucial for confirming the structure of the cation.

Table 2: Predicted Mass Spectrometry Data for Dimethyldiphenylphosphonium Iodide

IonFormulaCalculated m/zDescription
Dimethyldiphenylphosphonium Cation[C₁₄H₁₆P]⁺215.2Molecular ion of the cation
Fragment after loss of methyl group[C₁₃H₁₃P]⁺200.1Loss of a •CH₃ radical (15 Da)
Fragment after loss of phenyl group[C₈H₁₁P]⁺138.1Loss of a •C₆H₅ radical (77 Da)

Supramolecular Assembly and Intermolecular Interactions

The solid-state structure of dimethyldiphenylphosphonium iodide is not merely a collection of individual ions but a highly organized supramolecular assembly. This architecture is dictated by a variety of non-covalent intermolecular and interionic interactions.

Analysis of Hydrogen Bonding Networks

In the absence of classic hydrogen bond donors (like O-H or N-H), the crystal packing is stabilized by a network of weak, non-classical hydrogen bonds. hw.ac.ukacs.org Specifically, C-H···I interactions are expected to be prevalent, where the hydrogen atoms from the methyl (C-H) and phenyl (C-H) groups on the phosphonium cation act as donors, and the electron-rich iodide anion acts as the acceptor. nih.gov These interactions, though individually weak, collectively contribute significantly to the stability of the crystal lattice, influencing the orientation and packing of the ions. nih.govnih.gov

Weak Interionic Interactions (e.g., I···I interactions)

Weak interactions can also occur between the iodide anions themselves. rsc.org Depending on the crystal packing, I···I contacts with distances shorter than the sum of their van der Waals radii (approximately 3.96 Å) may be observed. nih.govresearchgate.net These interactions, often referred to as halogen bonding, can lead to the formation of dimeric (I₂²⁻) or larger polyiodide structures within the lattice, further stabilizing the solid-state assembly. rsc.orgacs.org The presence and geometry of such interactions are highly dependent on the steric demands and packing arrangement of the accompanying cations.

Segregation Phenomena between Inorganic and Organic Components in Hybrid Materials

In the crystalline state of an ionic compound like dimethyldiphenylphosphonium iodide, a common phenomenon is the segregation of components into distinct domains. The bulky, nonpolar organic cations, [(C₆H₅)₂(CH₃)₂P]⁺, tend to self-assemble, driven by van der Waals forces and weak C-H···π interactions between phenyl rings. hw.ac.uk This leads to the formation of organic-rich regions or layers within the crystal structure.

Concurrently, the inorganic iodide anions (I⁻) will occupy separate domains, often forming channels or layers that are stabilized by electrostatic interactions with the surrounding cationic regions. smartachievers.online This segregation into distinct organic and inorganic sub-lattices is a fundamental principle in the crystal engineering of organic-inorganic hybrid materials and is expected to be a defining characteristic of the solid-state structure of dimethyldiphenylphosphonium iodide.

Reactivity Profiles and Mechanistic Investigations of Dimethyldiphenylphosphonium Iodide

Role in Phosphonium (B103445) Ylide Formation and Reactivity

The formation of a phosphorus ylide is a critical step for the widely used Wittig reaction. Dimethyldiphenylphosphonium iodide acts as a precursor to a reactive ylide intermediate.

The generation of a phosphorus ylide from dimethyldiphenylphosphonium iodide follows a classical acid-base reaction pathway. The process begins with the deprotonation of one of the methyl groups attached to the phosphorus atom. libretexts.org This is achieved by using a strong base, such as butyllithium (B86547) (BuLi) or sodium amide (NaNH₂). masterorganicchemistry.comresearchgate.net

The key steps are:

Salt Formation : The synthesis of the phosphonium salt itself typically involves the SN2 reaction of a phosphine (B1218219) with an alkyl halide. libretexts.org For dimethyldiphenylphosphonium iodide, this can be achieved through the reaction of methyldiphenylphosphine (B73815) with methyl iodide. sciencemadness.org

Deprotonation : The protons on the carbon adjacent to the positively charged phosphorus atom are acidic. masterorganicchemistry.com A strong base abstracts a proton from one of the methyl groups of the dimethyldiphenylphosphonium cation.

Ylide Formation : This deprotonation results in the formation of a neutral ylide, specifically methylenediphenyl(methyl)phosphorane. This species is a resonance-stabilized carbanion, with the negative charge on the carbon and the positive charge on the adjacent phosphorus atom. libretexts.org

The reaction can be represented as: [(C₆H₅)₂P(CH₃)₂]⁺I⁻ + Base → (C₆H₅)₂P(CH₃)=CH₂ + [Base-H]⁺ + I⁻

The reactivity of the resulting ylide is influenced by the substituents on the phosphorus atom. The presence of two phenyl groups and one methyl group on the phosphorus in the ylide derived from dimethyldiphenylphosphonium iodide places it in the category of semi-stabilized ylides.

The ylide generated from dimethyldiphenylphosphonium iodide is a key intermediate in the Wittig reaction, which converts aldehydes and ketones into alkenes. organic-chemistry.org

Intermolecular Wittig Reaction: The mechanism of the intermolecular Wittig reaction has been a subject of detailed study. For ylides like the one derived from dimethyldiphenylphosphonium iodide, the reaction with a carbonyl compound proceeds through the following steps: wikipedia.org

Nucleophilic Attack : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com

Oxaphosphetane Formation : This attack leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgwikipedia.org For lithium-free Wittig reactions, it is proposed that the oxaphosphetane forms directly through a concerted [2+2] cycloaddition. wikipedia.org

Decomposition : The oxaphosphetane is unstable and rapidly decomposes. This decomposition is driven by the formation of a very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide (or in this case, methyldiphenylphosphine oxide). organic-chemistry.org The other product is the desired alkene.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org Semi-stabilized ylides, such as methylenediphenyl(methyl)phosphorane, often result in poor E/Z selectivity. wikipedia.org

Intramolecular Wittig Reaction: Stabilized phosphorus ylides are capable of participating in intramolecular Wittig reactions. researchgate.net In this variation, the carbonyl group and the ylide are part of the same molecule. The reaction proceeds similarly to the intermolecular version, leading to the formation of a cyclic alkene and triphenylphosphine oxide. This strategy is a powerful method for the synthesis of cyclic compounds.

Nucleophilic Substitution Reactions Mediated by Iodide

The iodide anion of dimethyldiphenylphosphonium iodide is a potent nucleophile and can participate in various substitution reactions. cymitquimica.com

The iodide ion can act as a nucleophile in bimolecular nucleophilic substitution (SN2) reactions. wikipedia.org In a typical SN2 mechanism, the nucleophile attacks an sp³-hybridized carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry at the carbon center. wikipedia.org

Phosphonium salts, including dimethyldiphenylphosphonium iodide, can be synthesized via SN2 reactions where a phosphine acts as the nucleophile attacking an alkyl halide. libretexts.orgwalisongo.ac.id Conversely, the iodide anion from the salt can displace another leaving group on a different substrate.

An example of this reactivity is the Arbuzov reaction, where a trialkyl phosphite (B83602) attacks an alkyl halide. The resulting phosphonium salt intermediate can then undergo nucleophilic attack by the halide anion (in this case, iodide) on one of the alkyl groups of the phosphite, leading to the formation of a phosphonate (B1237965) and an alkyl iodide. youtube.com

Reactant 1Reactant 2Reaction TypeProductRef
Trialkyl phosphiteAlkyl iodideArbuzov ReactionDialkyl alkylphosphonate youtube.com
TriphenylphosphineAlkyl halideSN2Alkyltriphenylphosphonium halide walisongo.ac.id

Dimethyldiphenylphosphonium iodide can serve as a source of iodide for halogenation reactions. In one documented reaction, it was used with copper powder and iodine to synthesize a copper-iodide sheet complex, demonstrating the reactivity of the iodide ion. researchgate.netresearchgate.net

The iodide ion can also be involved in iodofunctionalization reactions of olefins. While specific examples using dimethyldiphenylphosphonium iodide are not prevalent, the general principle involves the in situ generation of an electrophilic iodine species from an iodide source. For instance, systems like I₂O₅ can be used to oxidize iodide, which then adds to an olefin. researchgate.net

Catalytic Reaction Mechanisms

Quaternary phosphonium salts, including dimethyldiphenylphosphonium iodide, are effective phase-transfer catalysts (PTCs). cymitquimica.com They facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). acs.orgacs.org

The general mechanism for phase-transfer catalysis is as follows:

Ion Exchange : The phosphonium cation (Q⁺) in the organic phase exchanges its anion (I⁻) for the reacting anion (Y⁻) from the aqueous phase at the interface.

Transport : The newly formed ion pair [Q⁺Y⁻] is soluble in the organic phase and transports the reacting anion into it.

Reaction : The anion (Y⁻) reacts with the organic substrate (RX) in the organic phase to form the product (RY).

Regeneration : The phosphonium cation, now paired with the leaving group (X⁻), returns to the interface to repeat the cycle.

Dimethyldiphenylphosphonium iodide has been specifically used as a phase-transfer catalyst in cascade reactions, such as the annulation reaction between an N-methylated 2-alkenylindole and a cyclic azomethine ylide, achieving high yields. nih.gov In some cases, these phosphonium salt-catalyzed reactions are combined with other catalysts, like Lewis acids, in relay catalysis systems to promote subsequent transformations. nih.gov Furthermore, phosphonium salts have been shown to be excellent stabilizers for palladium nanoparticles used in cross-coupling reactions. mdpi.com

Lewis Acidity in Organocatalysis

The phosphorus center in phosphonium salts, including dimethyldiphenylphosphonium iodide, possesses an electrophilic character, allowing it to function as a Lewis acid. While traditional phosphonium cations like tetraphenylphosphonium (B101447) are considered weak Lewis acids, structural modifications can significantly enhance this property. Research into dicationic phosphonium salts has demonstrated their capacity to act as effective initiators in Lewis acid-catalyzed reactions, such as the Mukaiyama-aldol reaction. rsc.org

The Lewis acidity arises from the electron-deficient nature of the P(V) center. This electrophilicity can be further amplified by the presence of strongly electron-withdrawing substituents or by creating systems with multiple phosphonium centers in close proximity, which generates significant charge repulsion. scispace.com For instance, bisphosphonium dications have shown remarkable Lewis acidity and catalytic effectiveness in various transformations. scispace.com In the context of dimethyldiphenylphosphonium iodide, the phosphorus atom can interact with and activate Lewis basic substrates, facilitating subsequent bond-forming events. This organocatalytic role is crucial in reactions where metal-free conditions are desired.

Phase-Transfer Catalysis Mechanisms

Dimethyldiphenylphosphonium iodide is an effective phase-transfer catalyst (PTC), a role primarily driven by the cooperative action of its constituent ions. The mechanism hinges on the ability of the bulky, lipophilic dimethyldiphenylphosphonium cation to transport the iodide anion from an aqueous or solid phase into an organic phase where the reaction occurs.

The catalytic cycle can be summarized as follows:

The phosphonium cation pairs with the iodide anion.

This ion pair, soluble in organic solvents, transports the iodide into the organic phase.

The iodide anion participates in the reaction, either directly as a nucleophile or by activating the substrate.

The phosphonium cation then transports the leaving group anion back to the initial phase to regenerate the catalyst for the next cycle.

The preference of lipophilic quaternary cations for the "softer," more polarizable iodide anion over "harder" anions like chloride is a well-established principle based on Hard-Soft Acid-Base (HSAB) theory. phasetransfercatalysis.com

Relay Catalysis: Synergistic Effects with Lewis Acids in Complex Cascade Reactions

The dual functionality of dimethyldiphenylphosphonium iodide as both a phase-transfer catalyst and a potential Lewis acid opens avenues for its use in relay catalysis. In this synergistic mode, the compound facilitates multiple sequential steps in a complex cascade reaction.

Mechanistic Studies in Coordination Chemistry

In coordination chemistry, dimethyldiphenylphosphonium iodide serves as a valuable precursor, providing both the iodide anion and, through thermal decomposition or reaction, phosphine ligands for the construction of complex inorganic architectures. Its role is particularly prominent in the formation of copper(I) iodide-based materials.

Formation of Copper(I) Iodide Clusters and Coordination Polymers

The reaction of copper(I) iodide with phosphine ligands leads to a rich variety of polynuclear complexes and coordination polymers (CPs) with diverse structural motifs and interesting photophysical properties. researchgate.netnih.gov The self-assembly process is governed by the coordination of the soft phosphine ligand to the soft Cu(I) center, with iodide ions acting as bridging ligands to form the core structure.

Common structural motifs include:

0D Complexes (Molecular Clusters): The most prevalent is the cubane-like [Cu₄I₄L₄] cluster, where L is a phosphine ligand. mdpi.com These clusters consist of a distorted cube with alternating copper and iodine atoms at the vertices. Each tetrahedral copper atom is typically coordinated to three iodine atoms and one phosphorus atom from the ligand. mdpi.com

1D, 2D, and 3D Coordination Polymers: By using diphosphine ligands or controlling reaction conditions, the molecular clusters can be linked into extended networks. mdpi.comnih.gov These polymers can feature various core structures, such as rhomboid [Cu₂I₂] units or double-stranded CuI chains, which are bridged by the organic ligands to form 1D chains, 2D sheets, or 3D frameworks. mdpi.comrsc.org

The final structure is highly sensitive to the stoichiometry of the reactants, the nature of the solvent, the reaction temperature, and the steric and electronic properties of the phosphine ligand. mdpi.comrsc.org

Summary of Copper(I) Iodide-Phosphine Structures
Structure Type unfold_moreGeneral Formula unfold_moreCore Motif unfold_moreKey Features unfold_moreReferences unfold_more
0D Molecular Cluster[Cu₄I₄L₄]CubaneDiscrete, soluble complex. Often exhibits thermochromic luminescence. mdpi.comresearchgate.net
1D Coordination Polymer[Cu₂I₂(diphosphine)]nRhomboid [Cu₂I₂] or Stair-stepChain-like structure formed by bridging diphosphine ligands. nih.govmdpi.com
2D Coordination Polymer[Cu(μ₂-I)(L)]nSingle or Double Cu-I ChainsSheets formed by linking 1D chains with bridging ligands. rsc.org
0D Dinuclear Complex[Cu₂I₂L₂] or [Cu₂I₂L₃]Planar RhomboidSimple dimers, often precursors to larger clusters or polymers. nih.govnih.gov

Proposed Mechanisms for Solvo(hydro)thermal Reactions

Solvothermal and hydrothermal syntheses are powerful methods for producing highly crystalline materials. researchgate.net These processes involve chemical reactions in a solvent (organic for solvothermal, water for hydrothermal) within a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point. researchgate.netchemrxiv.org The elevated temperature and autogenous pressure significantly alter the solvent's properties, such as viscosity and dielectric constant, enhancing the solubility of precursors and facilitating crystallization. researchgate.net

The mechanism for the formation of materials like copper(I) iodide-phosphine clusters via these methods generally involves two fundamental stages:

Nucleation: At high temperatures, the precursors (e.g., CuI and the phosphine ligand derived from dimethyldiphenylphosphonium iodide) dissolve and react to form initial small, stable crystalline nuclei. The rate of nucleation is highly dependent on the degree of supersaturation in the solution. researchgate.net

Crystal Growth: Once stable nuclei are formed, they grow by the addition of solute species from the solution. This growth can occur through mechanisms like Ostwald ripening, where larger particles grow at the expense of smaller, less stable ones that redissolve. chemrxiv.org

By carefully controlling experimental parameters such as temperature, reaction time, solvent type, and precursor concentration, it is possible to direct the synthesis towards specific crystalline phases, particle sizes, and morphologies. researchgate.net In this context, dimethyldiphenylphosphonium iodide acts as a convenient single-source precursor that can decompose or react under solvothermal conditions to provide both the phosphine and iodide components required for the assembly of the final coordination material.

Photoredox Catalytic Pathways Involving Iodide/Phosphine Systems

A significant recent development is the use of simple iodide/phosphine combinations as metal-free photoredox catalysts. nih.govbeilstein-journals.org This system, often using NaI and triphenylphosphine, offers a cost-effective and sustainable alternative to catalysts based on precious metals or complex organic dyes. nih.gov Dimethyldiphenylphosphonium iodide is a potential single-component source for generating the active species in such catalytic cycles.

The generally accepted mechanism proceeds through the formation of an Electron Donor-Acceptor (EDA) complex. beilstein-journals.orgnih.gov

EDA Complex Formation: The iodide/phosphine system forms an EDA complex with an electron-accepting substrate. This complex may be initiated by a cation-π or other coulombic interaction between the components. nih.gov

Photoinduced Electron Transfer: Upon irradiation with visible light (e.g., 456 nm blue LEDs), the EDA complex absorbs a photon, promoting a single electron transfer (SET). This process generates a radical intermediate from the substrate. beilstein-journals.org

Radical Reaction: The highly reactive radical intermediate engages in the desired chemical transformation, such as alkylation, cyclization, or amination. nih.govcncb.ac.cn

Catalyst Regeneration: The catalytic system is regenerated at the end of the cycle, allowing it to participate in further transformations.

This photoredox pathway has been successfully applied to a wide array of organic reactions, highlighting the versatility of the iodide/phosphine catalytic system.

Key Findings in Iodide/Phosphine Photoredox Catalysis
Transformation Type unfold_moreCatalyst System unfold_moreMechanistic Feature unfold_moreScope unfold_moreReferences unfold_more
Decarboxylative AlkylationNaI / PPh₃EDA complex formation with N-acyloxyphthalimide esters.Generates alkyl radicals for addition to various acceptors. beilstein-journals.orgnih.gov
Reduction of NitroarenesNaI / PPh₃Transition-metal-free reduction.Highly selective with excellent functional group tolerance. beilstein-journals.org
C-H AlkylationAmmonium (B1175870) Iodide / PhosphineDirect functionalization of C-H bonds.Applied to heteroarenes and other C-H sources. nih.gov
General Radical ReactionsIodide / PPh₃Formation of radical intermediates via SET.Includes cyclization, amination, and iodination reactions. nih.govcncb.ac.cn

Single-Electron Transfer (SET) Events in Photoinduced Transformations

The reactivity of phosphonium salts, including dimethyldiphenylphosphonium iodide, in photoinduced transformations is often initiated by single-electron transfer (SET) events. These processes are central to photoredox catalysis, where visible light is used to generate highly reactive radical intermediates from stable precursors.

Mechanistically, phosphonium salts can participate in SET through several pathways. One key mechanism involves the formation of a photoactive charge-transfer complex (CTC) between the phosphonium cation and a suitable electron donor, which can be the iodide counterion itself. Under irradiation with light, this complex can undergo SET to generate organic radicals. In other systems, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and reaches an excited state. This excited photocatalyst can then engage in SET with a phosphine, like triphenylphosphine, to produce a phosphine radical cation.

This phosphine radical cation is a key electrophilic intermediate. It can be trapped by a wide range of nucleophiles, such as alcohols or carboxylates, in a polar nucleophilic addition step. This addition results in the formation of a transient, highly reactive phosphoranyl radical intermediate. The fate of this radical dictates the subsequent chemical transformation. For instance, the phosphoranyl radical can undergo β-scission, cleaving a C-O bond to generate an alkyl or acyl radical alongside a stable phosphine oxide. This sequence effectively translates the initial photoinduced SET event into the generation of a carbon-centered radical capable of further reaction. Control reactions confirm that the phosphine, the photocatalyst, and light are all essential for this reactivity.

Decarboxylative and Deaminative Alkylation Mechanisms

Photoredox catalysis utilizing phosphonium salt precursors provides mild and effective pathways for decarboxylative and deaminative alkylations, which are powerful methods for forming C-C bonds.

In decarboxylative alkylation , the mechanism typically begins with the formation of a radical from a carboxylic acid. acs.orgaip.org Under photoredox conditions, an excited photocatalyst oxidizes a carboxylate anion, which is readily formed from the corresponding carboxylic acid in the presence of a base. acs.org This SET event is followed by rapid decarboxylation (loss of CO₂), generating a carbon-centered radical. acs.orgaip.org This radical can then be engaged in various bond-forming reactions. This method is advantageous as it uses readily available carboxylic acids as radical precursors under mild conditions. aip.org

A related mechanism for deaminative alkylation can be understood through the activation of nitrogen-based functional groups. A dual phosphine and photoredox catalytic system can generate N-centered radicals from primary sulfonamides, which serve as amine surrogates. nih.gov The catalytic cycle is proposed to start with the single-electron oxidation of a phosphine catalyst to its radical cation. nih.gov This electrophilic species is then trapped by the nucleophilic sulfonamide to form a phosphoranyl radical intermediate. nih.gov Crucially, this intermediate undergoes α-scission of the P-N bond, which liberates a sulfonamidyl radical and regenerates the phosphine catalyst. nih.gov This N-centered radical can then participate in reactions such as the anti-Markovnikov hydroamination of olefins. nih.gov

Table 1: Mechanistic Steps in Photoinduced Decarboxylative and Deaminative Alkylation

ProcessKey IntermediateGeneration MechanismKey Fragmentation StepSource Citation
Decarboxylative AlkylationAlkyl Radical (R•)SET from excited photocatalyst to a carboxylate (RCOO⁻), followed by loss of CO₂.Decarboxylation (RCOO• → R• + CO₂) acs.orgaip.org
Deaminative Alkylation (via Sulfonamide)N-Centered Radical (RSO₂NH•)Nucleophilic addition of a sulfonamide to a phosphine radical cation.α-Scission of a phosphoranyl radical intermediate. nih.gov

Influence of Structural Modifications on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving phosphonium salts are highly sensitive to structural modifications of the cation, the anion, and the reacting substrate.

Cation Structure: The substituents on the phosphorus atom play a critical role. The electronic nature of the phosphine precursor influences the reactivity of the derived phosphoranyl radical. For example, in certain deoxygenation reactions, using the electron-rich triphenylphosphine with aliphatic carboxylic acids was found to be ineffective. This was attributed to the formation of an electron-rich phosphoranyl radical that was more susceptible to a competing single-electron oxidation rather than the desired fragmentation pathway to generate the acyl radical. Modifying the phosphine component is therefore a key strategy to control reaction selectivity. Furthermore, the steric bulk of the phosphonium cation can influence its effectiveness as a stabilizer for metal nanoparticles used in catalysis, which in turn affects catalytic activity.

Anion Structure: The counterion has a significant impact on the properties and reactivity of the phosphonium salt, particularly its thermal stability. Studies on the thermal decomposition of phosphonium salts have shown that even subtle chemical differences between anions can significantly affect the decomposition reaction pathways and, consequently, the thermal stability. For instance, phosphonium salts with bulky, non-nucleophilic anions like bis(trifluoromethylsulfonyl)imide (NTf₂) exhibit markedly higher thermal stability compared to their chloride analogues. This is because the less nucleophilic anion is less likely to participate in decomposition pathways such as nucleophilic attack on the cation.

Substrate Structure: The structure of the substrate that is converted into a radical intermediate has a profound effect on reaction kinetics. Benzylic radicals, especially sterically hindered tertiary examples, can be challenging to employ in intermolecular reactions. aip.org Their stabilized nature can lead to low rate constants for subsequent bond-forming steps. aip.org

Table 2: Summary of Structural Influences on Phosphonium Salt Reactivity

Structural ComponentModificationObserved EffectRationaleSource Citation
Cation (Phosphine)Increased electron-donating characterCan favor undesired oxidation over fragmentationFormation of an electron-rich phosphoranyl radical intermediate
AnionIncreased size and reduced nucleophilicity (e.g., Cl⁻ → NTf₂⁻)Increased thermal stabilityInhibition of nucleophilic decomposition pathways
Substrate (Radical Precursor)Increased steric hindrance and stability of the resulting radicalDecreased rate of subsequent intermolecular reactionsHigher activation energy for bond formation aip.org

Thermal Transformation Mechanisms and Associated Electrical Conductivity Changes

The thermal decomposition of phosphonium salts like dimethyldiphenylphosphonium iodide proceeds through various mechanisms depending on temperature and the nature of the substituents and counterion. Common pathways include the Hofmann elimination and nucleophilic substitution (SN2) type reactions where the iodide anion attacks one of the carbon atoms attached to the phosphorus center. For instance, thermolysis of molten triphenylphosphonium alkyl ester salts involves an initial attack of the halide ion, leading to the formation of an ylide and a methyl halide.

The thermal decomposition of an ionic compound is intrinsically linked to changes in its electrical conductivity. Dimethyldiphenylphosphonium iodide, as an ionic salt, is an electrolyte and can conduct electricity when molten due to the mobility of its constituent ions. The process of thermal decomposition transforms this ionic material into new, often neutral and volatile, chemical species.

This transformation from an ordered ionic lattice to gaseous or liquid molecular products fundamentally alters the material's ability to conduct electricity. The initial decomposition is expected to cause a significant decrease in conductivity as the concentration of mobile charge carriers (ions) is reduced. However, if the pyrolysis is carried out at very high temperatures, leading to carbonization, the resulting carbonaceous material can exhibit high electrical conductivity. Studies on the pyrolysis of various materials show that electrical conductivity can increase by several orders of magnitude as the carbonization temperature is raised, due to the formation of a more extensive sp² carbon network. Therefore, the relationship between thermal decomposition and conductivity is complex: an initial decrease is expected as the ionic salt decomposes, followed by a potential sharp increase if the process leads to a conductive char at higher temperatures.

Table 3: Expected Electrical Conductivity Changes During Thermal Transformation

Decomposition StageDominant ProcessState of MaterialExpected Change in Electrical ConductivityRationale
Initial Heating (Melting)Phase transition from solid to liquidMolten saltSharp IncreaseIons become mobile charge carriers.
Onset of DecompositionBreakdown of the ionic salt into neutral molecules (e.g., phosphine, alkyl halide)Liquid/Gas mixtureSignificant DecreaseLoss of ionic charge carriers.
High-Temperature PyrolysisFormation of a carbonaceous residue (char)Solid (char)Potential for Sharp IncreaseFormation of a conductive sp² carbon network.

Computational and Theoretical Approaches in Understanding Dimethyldiphenylphosphonium Iodide

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of molecular structure, reactivity, and dynamics. For a compound like dimethyldiphenylphosphonium iodide, these methods provide insights that are often inaccessible through experimental means alone. By modeling the behavior of electrons and nuclei, researchers can predict and explain a wide range of chemical phenomena, from electronic structure to complex reaction mechanisms.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Functions and Design of Next-Generation Phosphonium (B103445) Catalysts

Dimethyldiphenylphosphonium iodide has established utility as a phase-transfer catalyst (PTC), enabling high-yield (94%) cascade reactions for forming N-bridged ring systems under mild conditions. elsevierpure.com Its stability and functional role are further demonstrated by its in-situ formation and performance in industrial palladium-catalyzed carbonylation reactions at temperatures of 170–205°C and pressures of 20–120 bar. elsevierpure.com The robustness of the salt under these demanding conditions is a critical attribute for industrial applications. elsevierpure.com

Future research is aimed at designing next-generation phosphonium catalysts by modifying the substituents on the phosphorus atom to fine-tune properties like lipophilicity and thermal stability. For instance, compared to the widely used methyltriphenylphosphonium (B96628) iodide, dimethyldiphenylphosphonium iodide shows different performance characteristics due to its balance of alkyl and aryl groups. elsevierpure.com The exploration of iodide/phosphine-mediated photoredox radical reactions represents a significant emerging field. mdpi.com Systems combining sodium iodide and triphenylphosphine (B44618) have shown success in the photofixation of nitrogen and in complex transformations such as the C-3 alkylation of coumarins and quinoxalinones. mdpi.com Adapting these photoredox strategies to catalysts like dimethyldiphenylphosphonium iodide could unlock novel, light-mediated synthetic pathways.

Table 1: Comparative Catalytic Applications and Future Research Directions
Catalytic SystemApplicationKey Findings / ConditionsEmerging Research DirectionReference
Dimethyldiphenylphosphonium iodidePhase-Transfer Catalysis (Cascade Reactions)Achieved 94% yield in forming N-bridged rings under mild conditions.Optimization for broader substrate scopes in complex syntheses. elsevierpure.com
Dimethyldiphenylphosphonium iodide (in-situ)Pd-Catalyzed CarbonylationStable and active at 170–205°C and 20–120 bar CO.Design of catalysts with enhanced stability for high-turnover industrial processes. elsevierpure.com
NaI/PPh₃ SystemPhotoredox Radical ReactionsEnables decarboxylative cyclizations and C-3 alkylation of heterocycles under visible light.Development of phosphonium iodide salts as single-component photoredox catalysts. mdpi.com

Integration into Advanced Materials Design beyond Zeolites and Coordination Polymers

The application of phosphonium salts is expanding beyond traditional catalysis into the realm of advanced materials science. A significant area of development is their use as phosphonium ionic liquids (PILs) and as precursors for poly(ionic liquid)s (PILs), which are being investigated as safe and efficient electrolytes. elsevierpure.comnih.gov Compared to their more common nitrogen-based counterparts, phosphonium-based materials often exhibit superior thermal and chemical stability, making them attractive for applications such as electrolytes in lithium-ion batteries. nih.govresearchgate.net The structure of the phosphonium cation, including the nature of its alkyl or aryl groups, directly influences critical properties like ion conductivity, viscosity, and glass transition temperature. elsevierpure.com

Another emerging application is the use of phosphonium salts to stabilize metal nanoparticles, creating advanced catalytic materials. mdpi.comtandfonline.com For example, functionalized phosphonium salts have been used to prepare stable palladium nanoparticles (PdNPs) that show moderate to high activity in Suzuki cross-coupling reactions. mdpi.comtandfonline.com The phosphonium salt acts as a capping agent, preventing nanoparticle aggregation and creating "microreactors" in solution that can enhance reaction rates. mdpi.com Furthermore, phosphonium-based systems are being explored as initiators and catalysts in polymerization, such as the metal-free anionic polymerization of methyl methacrylate, offering new routes to advanced polymers with controlled properties. researchgate.net

Table 2: Applications of Phosphonium Salts in Advanced Materials
Material TypeRole of Phosphonium SaltExample ApplicationKey AdvantageReference
Phosphonium Ionic Liquids (PILs)Electrolyte / SolventElectrolytes for lithium-ion batteries and supercapacitors.High thermal and electrochemical stability compared to ammonium (B1175870) analogues. nih.govnih.gov
Poly(ionic liquid)s (PILs)Monomer UnitSolid-state or gel polymer electrolytes for safer batteries.Combines ionic conductivity with mechanical stability; non-volatile. elsevierpure.comnih.gov
Metal Nanoparticle CompositesStabilizer / Capping AgentStabilization of palladium nanoparticles (PdNPs) for Suzuki cross-coupling catalysis.Prevents aggregation; creates microheterogeneity that enhances catalytic activity. mdpi.comtandfonline.com
Advanced PolymersInitiator / CatalystMetal-free anionic polymerization of monomers like methyl methacrylate.Provides a route to polymers with controlled molecular weight and narrow distributions. researchgate.net

Development of New Synthetic Methodologies Leveraging Unique Reactivity Profiles of Phosphonium Ylides

Phosphonium salts like dimethyldiphenylphosphonium iodide are precursors to highly reactive intermediates known as phosphonium ylides. These ylides are typically generated by deprotonating the phosphonium salt with a strong base. arpnjournals.org The primary and most well-known application of these ylides is the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones with absolute regiochemical control over the double bond's position. tandfonline.comarpnjournals.org

Future research is focused on developing novel synthetic methods by exploiting more subtle aspects of ylide reactivity. The substituents on the phosphorus atom and the ylidic carbon classify ylides as stabilized, semi-stabilized, or non-stabilized, which in turn governs the stereoselectivity (E/Z) of the resulting alkene. researchgate.net Ylides derived from dimethyldiphenylphosphonium iodide are expected to exhibit reactivity characteristic of semi-stabilized or non-stabilized ylides, offering pathways to specific stereoisomers. Beyond the Wittig reaction, emerging research has revealed new reactivity profiles for phosphonium ylides, such as engaging in halophilic attacks on carbon-halogen bonds. nih.gov This reactivity opens up new, regiospecific methods for synthesizing substituted haloolefins. nih.gov Additionally, the development of specialized ylides, such as fluorinated ylides that can serve as efficient carbene sources, points toward new synthetic transformations that can be accessed from phosphonium salt precursors. nih.gov

Table 3: Synthetic Methodologies Based on Phosphonium Ylides
MethodologyDescriptionKey FeatureReference
Wittig ReactionReaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide.Absolute control of double bond position; stereoselectivity is tunable based on ylide stability. tandfonline.comarpnjournals.org
Halophilic AttackA novel reactivity where the ylide attacks a halogen atom on a substrate.Allows for the regiospecific synthesis of substituted haloolefins. nih.gov
Carbene GenerationSpecially designed ylides (e.g., fluorinated ylides) can decompose to form carbenes.Provides a mild, additive-free source of reactive carbenes for cyclopropanations and other insertions. nih.gov

Deeper Mechanistic Insights through Combined Experimental and Advanced Computational Approaches

A deeper understanding of how dimethyldiphenylphosphonium iodide functions in catalysis and materials science requires a synergistic approach combining experimental validation with advanced computational modeling. This dual strategy is essential for elucidating complex reaction mechanisms, transition states, and structure-property relationships that are difficult to observe through experiments alone.

Experimental techniques provide macroscopic and ensemble-averaged data. These include kinetic studies to determine reaction rates, spectroscopic methods (NMR, IR, UV-Vis) to identify intermediates, and X-ray crystallography to determine solid-state structures. elsevierpure.comresearchgate.net For instance, the crystal structure of dimethyldiphenylphosphonium iodide has been determined, revealing details about its cation symmetry and packing. researchgate.net

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a molecular-level view of these processes. rsc.org DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transient intermediates. nih.gov For example, computational studies on other phosphonium salts have been used to understand base-catalyzed deuteration mechanisms by mapping the potential energy surface. nih.gov Molecular dynamics simulations can further explore the behavior of these salts in solution or within materials, providing insights into properties like ion mobility in electrolytes. By combining experimental data with computational models, researchers can build a comprehensive picture of the factors governing the compound's reactivity and performance.

Table 4: Combined Approaches for Mechanistic Investigation
ApproachTechnique / MethodType of Insight ProvidedReference
ExperimentalX-ray CrystallographyPrecise solid-state structure, bond lengths, and angles. researchgate.net
Kinetic StudiesReaction rates, order of reaction, and activation parameters. researchgate.net
Spectroscopy (NMR, IR)Structural information of molecules in solution; identification of intermediates. arpnjournals.org
ComputationalDensity Functional Theory (DFT)Reaction energy profiles, transition state structures, electronic properties. nih.govrsc.org
Molecular Dynamics (MD)Transport properties (e.g., diffusion), solvation structure, conformational dynamics.

Investigation of Thermal Degradation and Stability Under Diverse Conditions

The stability of dimethyldiphenylphosphonium iodide is a cornerstone of its utility, particularly in industrial settings. The compound has demonstrated remarkable thermal and pressure stability, withstanding temperatures up to 205°C and high pressures in palladium-catalyzed reactions, which is critical for its application in large-scale chemical manufacturing. elsevierpure.com However, like many quaternary ammonium and phosphonium salts, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. elsevierpure.com This necessitates storage in anhydrous conditions, such as under a nitrogen atmosphere or in a desiccator, to prevent water-induced side reactions and maintain its integrity during experiments. elsevierpure.com

Future research will focus on quantifying its stability limits and understanding its degradation pathways under a wider range of conditions (e.g., extreme pH, prolonged exposure to oxygen, or interaction with various solvents). Thermal decomposition studies on analogous organo-iodide compounds suggest that at very high temperatures (e.g., >800 K), bond scission is a likely degradation pathway. For dimethyldiphenylphosphonium iodide, potential degradation routes could involve the cleavage of the phosphorus-carbon (P-C) or carbon-iodine (C-I) bonds. A thorough investigation using techniques like Thermogravimetric Analysis (TGA) coupled with mass spectrometry could identify the decomposition products and temperatures, providing a complete stability profile. This knowledge is crucial for defining its operational limits in existing applications and for engineering more robust next-generation catalysts and materials.

Table 5: Stability Profile of Dimethyldiphenylphosphonium Iodide
ConditionObservation / PropertyImplication for UseReference
High TemperatureStable up to 205°C in catalytic processes.Suitable for industrial applications requiring elevated temperatures. elsevierpure.com
High PressureStable up to 120 bar CO.Robust for use in high-pressure carbonylation reactions. elsevierpure.com
AtmosphericHygroscopic (absorbs moisture).Requires handling and storage under anhydrous conditions (e.g., glovebox, desiccator). elsevierpure.com
Potential DegradationHypothesized to involve P-C or C-I bond cleavage at extreme temperatures.Further study is needed to define upper thermal limits and degradation mechanisms.

Q & A

Basic Research Questions

Q. What are the critical purity assessment methods for Dimethyldiphenylphosphonium iodide in synthetic chemistry applications?

  • Methodological Answer: Purity is typically verified using elemental analysis (C, H, N, P), nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P), and mass spectrometry. Commercial samples report 98% purity, with hygroscopic properties necessitating storage in desiccators or under inert gas to prevent moisture-induced degradation. Consistent characterization ensures reproducibility in reactions .

Q. How should researchers handle Dimethyldiphenylphosphonium iodide to mitigate its hygroscopicity during experiments?

  • Methodological Answer: Due to its hygroscopic nature, the compound must be stored in airtight containers under anhydrous conditions (e.g., nitrogen atmosphere or vacuum-sealed desiccators). Handling should occur in a glovebox or with Schlenk techniques. Pre-drying solvents and reagents is essential to avoid side reactions caused by residual moisture .

Q. What spectroscopic techniques are most effective for characterizing Dimethyldiphenylphosphonium iodide’s structural integrity?

  • Methodological Answer: ¹H NMR (to confirm methyl and phenyl protons), ³¹P NMR (to verify phosphonium ion formation), and Fourier-transform infrared spectroscopy (FT-IR) (to detect iodide counterion interactions) are standard. X-ray crystallography can resolve crystal structure ambiguities, though its hygroscopicity complicates single-crystal growth .

Advanced Research Questions

Q. What role does Dimethyldiphenylphosphonium iodide play in phase-transfer catalysis (PTC), and how can reaction conditions be optimized?

  • Methodological Answer: As a phase-transfer catalyst, it facilitates anion transfer between immiscible phases (e.g., aqueous-organic systems). Optimization involves:

  • Solvent selection: Use polar aprotic solvents (e.g., dichloromethane) to enhance ion-pair solubility.
  • Catalyst loading: 1–5 mol% typically balances efficiency and cost.
  • Temperature control: Moderate heating (40–60°C) accelerates transfer kinetics without degrading the catalyst .

Q. How can researchers address contradictions in reported reactivity of phosphonium salts in cross-coupling reactions?

  • Methodological Answer: Discrepancies may arise from variations in phosphonium salt purity, moisture content, or ligand dissociation rates. To resolve contradictions:

  • Standardize characterization: Ensure consistent NMR and elemental analysis across batches.
  • Control experiments: Compare catalytic activity under anhydrous vs. humid conditions.
  • Mechanistic studies: Use in-situ monitoring (e.g., UV-Vis spectroscopy) to track ligand release and catalyst activation pathways .

Q. What computational approaches aid in predicting the reactivity of Dimethyldiphenylphosphonium iodide in novel reaction systems?

  • Methodological Answer: Density functional theory (DFT) simulations can model:

  • Ion-pair dissociation energies to predict counterion lability.
  • Steric and electronic effects of diphenyl groups on transition-state geometries.
  • Solvent interactions via continuum solvation models. Pair computational results with experimental kinetic data to validate predictions .

Key Methodological Recommendations

  • Synthesis: While direct synthesis protocols are not detailed in the evidence, analogous phosphonium salts are prepared via quaternization of tertiary phosphines with alkyl iodides under anhydrous conditions.
  • Stability Testing: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) to identify phase transitions.
  • Application in Catalysis: Screen solvent systems (e.g., toluene, acetonitrile) to assess ion-pairing efficiency in PTC-mediated reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.